molecular formula C12H21N3O B1488627 {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine CAS No. 1239777-91-3

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine

Cat. No. B1488627
CAS RN: 1239777-91-3
M. Wt: 223.31 g/mol
InChI Key: IHOGXUDTYLISGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is a combination of 1,2,5- and 1,2,4-oxadizaole rings, were synthesized and fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine” can be analyzed using various techniques. The compound has a molecular formula of C12H21N3O and a monoisotopic mass of 409.175018 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine” include a density of 1.4±0.1 g/cm3, boiling point of 626.9±65.0 °C at 760 mmHg, vapour pressure of 0.0±1.9 mmHg at 25°C, and enthalpy of vaporization of 96.2±3.0 kJ/mol .

Scientific Research Applications

Antimicrobial Applications

The oxazole derivatives have been recognized for their antimicrobial properties. Compounds like 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one have shown potent antibacterial activity . This suggests that “{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine” could be synthesized and tested for similar antimicrobial efficacy, potentially leading to new treatments for bacterial infections.

Anticancer Research

Oxazole derivatives have been studied for their anticancer activities. The structural motif of oxazole is present in various medicinal compounds, such as mubritinib, a tyrosine kinase inhibitor . The compound could be explored for its potential anticancer properties, contributing to the development of new oncological therapies.

Anti-inflammatory and Analgesic Effects

Oxazole compounds have demonstrated significant anti-inflammatory and analgesic effects . The compound “{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine” could be a candidate for creating new anti-inflammatory drugs, which could help in treating conditions like arthritis or chronic pain.

Antidiabetic Potential

The oxazole ring is a common feature in antidiabetic drugs, such as aleglitazar . Research into the applications of “{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine” could uncover new pathways for managing diabetes through modulation of metabolic processes.

Organic Synthesis and Drug Design

The oxazole ring is a versatile building block in organic synthesis, often used in the creation of bioactive natural products and pharmaceuticals. “{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine” could serve as an intermediate in synthesizing complex molecules with potential biological activity, aiding in drug discovery and design.

properties

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9-12(10(2)16-14-9)8-15-5-3-11(7-13)4-6-15/h11H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOGXUDTYLISGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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